
1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one
Descripción general
Descripción
1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one is a useful research compound. Its molecular formula is C13H13F5O and its molecular weight is 280.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Complex Formation : A study by Ochiai, Suefuji, Miyamoto, and Shiro (2005) found that 4-tert-Butyl-1-cyclohexenyl(phenyl)(tetrafluoroborato)-lambda(3)-iodane forms a discrete supramolecular complex when reacted with 18-crown-6. This indicates potential applications in the synthesis of complex molecular structures and supramolecular chemistry (Ochiai et al., 2005).
Defluorinative Functionalization Reactions : Research by Shigeno et al. (2023) demonstrated that 1-tert-butyl-2,2,4,4,4-pentakis(dimethylamino)-2λ5,4λ5-catenadi(phosphazene) (t-Bu-P2) catalyzes defluorinative functionalization reactions of (2,2,2-trifluoroethyl)arenes with alkanenitriles. This study reveals potential applications in organic synthesis, particularly in fluorine chemistry (Shigeno et al., 2023).
Small Molecule Fixation : Theuergarten et al. (2012) employed a bifunctional frustrated Lewis pair for the fixation of small molecules like carbon dioxide and formaldehyde, leading to the formation of adducts as zwitterionic, bicyclic boraheterocycles. This research suggests applications in environmental chemistry, particularly in carbon capture technologies (Theuergarten et al., 2012).
Fluorination Capabilities : A study by Umemoto, Singh, Xu, and Saito (2010) described the synthesis and diverse fluorination capabilities of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. This compound showed high stability on contact with water and superior utility as a deoxofluorinating agent, indicating its potential use in pharmaceuticals and agrochemicals (Umemoto et al., 2010).
Medicinal Chemistry Applications : Westphal et al. (2015) evaluated the tert‐butyl group in medicinal chemistry, documenting its effects on physicochemical and pharmacokinetic properties. This study provides insight into the role of tert-butyl derivatives in drug discovery (Westphal et al., 2015).
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5O/c1-11(2,3)9-6-4-8(5-7-9)10(19)12(14,15)13(16,17)18/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZINRVGWZSSDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




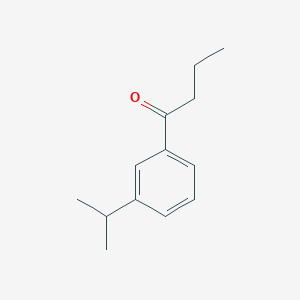


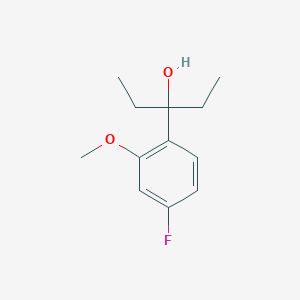




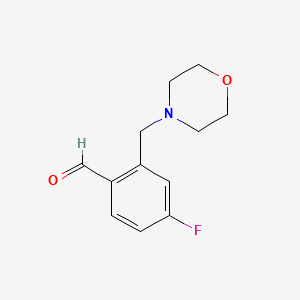
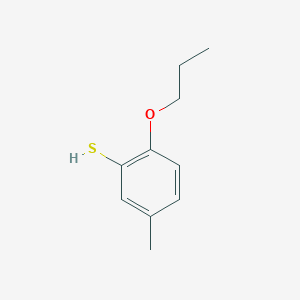
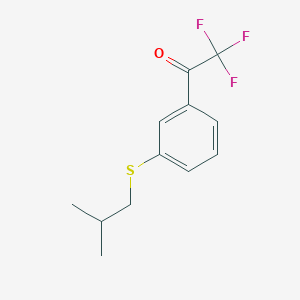
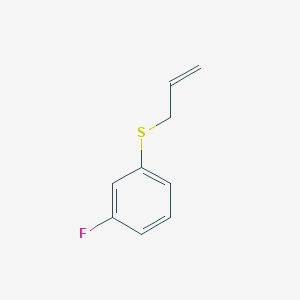
![1-Bromo-4-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990507.png)